1-Bromo-4-(3-bromo-1-propynyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-bromoprop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMNMCDKRSOVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 1 Bromo 4 3 Bromo 1 Propynyl Benzene
Reactivity of the Aryl Bromide Moiety
The aryl bromide portion of the molecule consists of a bromine atom attached to an sp²-hybridized carbon of the benzene (B151609) ring. Its reactivity is influenced by the presence of the para-substituted 3-bromo-1-propynyl group.
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions with aryl halides typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org
The 3-bromo-1-propynyl substituent at the para position of 1-Bromo-4-(3-bromo-1-propynyl)benzene acts as an electron-withdrawing group, thereby activating the aryl bromide for nucleophilic attack. echemi.com The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing propynyl (B12738560) group. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org The reactivity in these reactions is generally favored by strong nucleophiles and polar aprotic solvents.
The aryl bromide moiety is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon bonds. researchgate.net These reactions typically involve a palladium catalyst and are compatible with a wide range of functional groups. youtube.comwikipedia.orgwikipedia.orgorganic-chemistry.orgucsb.edu
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction is highly versatile and tolerant of numerous functional groups, making it suitable for the synthesis of complex biaryl compounds. For this compound, the Suzuki-Miyaura coupling would selectively occur at the C(sp²)-Br bond, leaving the propargylic bromide intact under appropriate conditions. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction provides a direct method for the vinylation of aryl halides. brainly.com The reaction with this compound would yield a stilbene-like derivative, extending the conjugation of the aromatic system. researchgate.net
Sonogashira Coupling: While the molecule already contains an alkyne, the Sonogashira reaction can be used to couple the aryl bromide with a different terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by both palladium and a copper(I) co-catalyst. ucsb.eduresearchgate.net The differential reactivity between an aryl bromide and an aryl iodide can be exploited for selective couplings; similarly, reaction conditions can be tuned to favor the reaction at the more reactive aryl bromide site over other potential side reactions. wikipedia.org This allows for the synthesis of unsymmetrical diarylacetylenes.
Table 1: Transition Metal-Mediated Cross-Coupling Reactions of the Aryl Bromide Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Diarylacetylene |
Transformations Involving the Brominated Propynyl Group
The brominated propynyl group offers a second site for diverse chemical transformations, centered around the reactivity of the alkyne and the propargylic bromine atom.
The carbon-carbon triple bond of the propynyl group is a region of high electron density, making it susceptible to various functionalization and addition reactions. Transition-metal catalysis plays a key role in many of these transformations, allowing for the synthesis of stereochemically defined multisubstituted alkenes. acs.org Reactions such as hydration, hydrohalogenation, and hydroboration-oxidation can convert the alkyne into ketones, vinyl halides, or aldehydes/ketones, respectively. These reactions typically proceed with high regioselectivity and stereoselectivity, governed by the electronic and steric nature of the substituents and the catalyst employed. ucsb.edu
The bromine atom at the propargylic position (the carbon adjacent to the alkyne) is a good leaving group, making this site reactive toward nucleophilic substitution. plos.org Propargyl bromide itself is a well-known alkylating agent. wikipedia.orgnih.gov The propargylic bromide in this compound is expected to undergo similar reactions. It can react with a wide array of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. wikipedia.org These substitutions can proceed through SN1-like mechanisms involving a propargylic cation intermediate or through direct SN2 displacement. rsc.org
Table 2: Nucleophilic Substitution at the Propargylic Position
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | R₂NH | Propargylamine |
| Thiol | RSH | Propargyl Thioether |
| Alkoxide | RO⁻ | Propargyl Ether |
| Cyanide | NaCN | Propargyl Nitrile |
| Enolate | Malonic Ester Anion | Substituted Alkyne |
The arylalkyne functionality can participate in various cycloaddition reactions to construct cyclic and heterocyclic systems. researchgate.net In a Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. Furthermore, the polarized nature of the alkyne makes it a suitable partner in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrones. science.gov This approach is particularly useful for the regioselective synthesis of five-membered heterocyclic compounds like triazoles and isoxazoles. uzh.chorganic-chemistry.org
Intramolecular Cyclization Pathways (e.g., halocyclization)
The presence of a bromo-functionalized propargyl group attached to a bromoaryl scaffold in this compound provides a framework amenable to intramolecular cyclization, leading to the formation of various heterocyclic structures. These reactions can be triggered by the coordination of a carbophilic Lewis acid to the alkyne, which facilitates the nucleophilic attack. nih.gov
One of the prominent cyclization pathways for related aryl propargyl systems is the 5-endo-dig cyclization. nih.govacs.org For instance, in substrates containing a nucleophilic center, such as an enolate, the alkyne moiety can be activated by a palladium(II) catalyst, generated from the oxidative addition of an aryl halide. This activation allows for an intramolecular nucleophilic attack, leading to the formation of a five-membered ring. The regioselectivity of such cyclizations (5-endo-dig vs. 6-exo-dig) can be influenced by the nature of the metal center and the presence of chelating agents. nih.govacs.org While the target molecule itself does not possess an inherent nucleophile for a simple Conia-ene type reaction, its derivatives or reactions involving external nucleophiles could follow similar pathways.
Furthermore, intramolecular cyclization reactions of arylpropargyl amides have been shown to yield complex heterocyclic systems like benz[f]isoindoline derivatives. These transformations can proceed through a cascade of reactions including the formation of an allenic intermediate, an intramolecular Diels-Alder reaction, and subsequent dehydrogenation. rsc.orgresearchgate.net This suggests that under appropriate conditions, the propargyl unit of this compound could participate in similar cycloaddition pathways.
The table below summarizes representative intramolecular cyclization reactions of analogous aryl propargyl systems, providing insight into the potential pathways for this compound.
| Substrate Type | Catalyst/Reagents | Cyclization Mode | Product Type |
| α-Homopropargyl-β-ketoesters | XPhos Pd G3, LiOH | 5-endo-dig | Substituted cyclopentenes |
| Arylpropargyl fumaramides | Et₃N or DBU, heat | Diels-Alder | Benz[f]isoindoline derivatives |
Chemo- and Regioselective Considerations in Reactivity (e.g., C-Br selectivity over other halogens)
A key aspect of the reactivity of this compound is the selective transformation of one of its two C-Br bonds. The differentiation between the aromatic C(sp²)-Br bond and the propargylic C(sp³)-Br bond is crucial for designing selective synthetic strategies. This selectivity is often dictated by the reaction conditions, particularly the choice of catalyst and ligands in palladium-catalyzed cross-coupling reactions.
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the relative reactivity of C(sp²)-Br and C(sp³)-Br bonds can be tuned by the steric and electronic properties of the phosphine (B1218219) ligands. For instance, less-hindered phosphines like triphenylphosphine (B44618) (PPh₃) have been shown to favor the activation of a C(sp³)-Br bond, whereas more hindered phosphines such as P(o-tol)₃ can reverse this selectivity, favoring the C(sp²)-Br bond. researchgate.net This ligand-dependent selectivity allows for the controlled functionalization of either the aromatic ring or the propargylic position.
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is another important transformation for which chemo- and regioselectivity are critical. The general reactivity trend for halides in Sonogashira couplings is C(sp²)-I > C(sp²)-Br > C(sp²)-Cl. wikipedia.orglibretexts.org This established order suggests that in a molecule with different halogen substituents, the more reactive halide would preferentially undergo coupling. For this compound, while both C-Br bonds are of the same halogen, their different hybridization (sp² vs. sp³) leads to distinct reactivities that can be exploited.
The following table illustrates the influence of ligands on the selectivity of palladium-catalyzed cross-coupling reactions in a model system containing both C(sp²)-Br and C(sp³)-Br bonds, which can be extrapolated to predict the behavior of this compound.
| Catalyst System | Preferred C-Br Bond Activation |
| Pd catalyst with unhindered phosphines (e.g., PPh₃) | C(sp³)-Br |
| Pd catalyst with hindered phosphines (e.g., P(o-tol)₃) | C(sp²)-Br |
Spectroscopic and Structural Elucidation of 1 Bromo 4 3 Bromo 1 Propynyl Benzene and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For 1-Bromo-4-(3-bromo-1-propynyl)benzene, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and propargylic protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The chemical shift of these protons is influenced by the electron-withdrawing bromine atom and the deshielding effect of the propynyl (B12738560) group. The methylene (B1212753) protons adjacent to the bromine on the propargyl chain (-CH₂Br) would appear as a singlet further downfield due to the inductive effect of the bromine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show signals for the two inequivalent aromatic carbons (those bearing a substituent and those with a hydrogen), the two acetylenic carbons of the alkyne, and the methylene carbon of the propargyl group. The carbon attached to the bromine atom on the aromatic ring would be significantly shifted, as would the methylene carbon attached to the second bromine atom.
Predicted NMR Data for this compound:
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aromatic CH (ortho to Br) | 7.50 - 7.60 (d) | 132.0 - 133.0 |
| Aromatic CH (ortho to alkyne) | 7.30 - 7.40 (d) | 131.0 - 132.0 |
| Aromatic C-Br | - | 122.0 - 124.0 |
| Aromatic C-C≡C | - | 123.0 - 125.0 |
| Acetylenic C (C≡C-CH₂Br) | - | 85.0 - 90.0 |
| Acetylenic C (Ar-C≡C) | - | 80.0 - 85.0 |
| Methylene CH₂ | 4.20 - 4.30 (s) | 15.0 - 20.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental formula of a compound by measuring its exact mass-to-charge ratio (m/z) with high precision. For this compound (C₉H₅Br₂), the presence of two bromine atoms results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This leads to a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion peak in a 1:2:1 intensity ratio.
Fragmentation Analysis: The mass spectrum also provides structural information through the analysis of fragmentation patterns. For this molecule, key fragmentation pathways would likely involve:
Loss of a bromine atom: The cleavage of a C-Br bond is a common fragmentation pathway, leading to [M-Br]⁺ ions.
Propargylic cleavage: Fission of the bond between the aromatic ring and the propynyl group.
Formation of a tropylium-like ion: Rearrangement and fragmentation of the benzene ring.
Predicted HRMS Data for this compound:
| Ion Formula | Calculated m/z | Description | Isotopic Pattern |
| [C₉H₅⁷⁹Br₂]⁺ | 297.8785 | Molecular Ion (M) | Observed |
| [C₉H₅⁷⁹Br⁸¹Br]⁺ | 299.8765 | Molecular Ion (M+2) | Most Abundant |
| [C₉H₅⁸¹Br₂]⁺ | 301.8744 | Molecular Ion (M+4) | Observed |
| [C₉H₅Br]⁺ | 218.9680 / 220.9660 | Loss of one Br atom | 1:1 Doublet |
| [C₉H₅]⁺ | 113.0391 | Loss of two Br atoms | Singlet |
| [C₇H₄Br]⁺ | 169.9522 / 171.9501 | Phenylpropargyl fragment loss of CH₂Br | 1:1 Doublet |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
C≡C Stretch: A weak to medium absorption band is expected in the region of 2100-2260 cm⁻¹ for the alkyne triple bond. Its intensity is often weak for symmetrically substituted alkynes, but the asymmetry in this molecule should allow for its observation.
Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
C-Br Stretch: Absorptions for the aryl C-Br and alkyl C-Br bonds are expected in the fingerprint region, typically between 500 and 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The C≡C stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman particularly useful for identifying the alkyne functionality.
Key Predicted Vibrational Frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| C≡C Stretch | 2190 - 2240 | Strong |
| Aromatic C=C Stretch | 1580 - 1600, 1470 - 1500 | Medium-Strong |
| C-H Bend (out-of-plane) | 800 - 850 | Weak |
| Aryl C-Br Stretch | 600 - 700 | Medium |
| Alkyl C-Br Stretch | 550 - 650 | Medium |
X-ray Crystallography for Solid-State Molecular Architecture (for related halogenated compounds)
While a crystal structure for this compound itself may not be readily available, analysis of related halogenated compounds provides significant insight into its likely solid-state packing and intermolecular interactions. X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal lattice. manchester.ac.uk
For halogenated aromatic compounds, several key non-covalent interactions often dictate the molecular architecture:
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules. manchester.ac.uk This type of interaction is highly directional and can play a crucial role in crystal engineering.
π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. The substitution pattern on the ring influences the geometry of this stacking (e.g., parallel-displaced or T-shaped).
C-H···π Interactions: Hydrogen atoms, particularly from the aromatic ring or methylene group, can interact with the electron-rich π-system of an adjacent benzene ring.
In the solid state, it is anticipated that this compound would form a well-ordered crystalline lattice stabilized by a combination of these intermolecular forces, leading to a complex and fascinating three-dimensional architecture. wikipedia.orgaps.org
Theoretical and Computational Investigations of 1 Bromo 4 3 Bromo 1 Propynyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT methods)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Bromo-4-(3-bromo-1-propynyl)benzene, DFT calculations would be instrumental in elucidating its fundamental characteristics.
Quantum chemical calculations can map the distribution of electrons within the this compound molecule, highlighting regions of high and low electron density. This is crucial for understanding its reactivity. The benzene (B151609) ring, being an aromatic system, possesses a delocalized π-electron cloud. The bromine atoms, being electronegative, would withdraw electron density from the carbon atoms to which they are attached, a phenomenon known as the inductive effect.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting chemical reactivity. For a molecule like this compound, the HOMO is likely to be associated with the π-system of the benzene ring and the propynyl (B12738560) group, while the LUMO would be distributed over the antibonding orbitals, influenced by the electronegative bromine atoms. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
Theoretical studies on similar halogen-substituted phenylacetylenes have utilized DFT to analyze how molecular decorators affect charge transfer dynamics and electronic structure. acs.org These studies provide a framework for how the electronic landscape of this compound could be computationally explored.
Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reaction types could be investigated. For instance, the electrophilic aromatic substitution on the benzene ring is a common reaction for such compounds. Theoretical analyses of electrophilic aromatic bromination have been conducted to understand regioselectivity, and these principles would apply here. mdpi.com
Furthermore, reactions involving the triple bond, such as addition reactions, are also of interest. DFT calculations have been successfully employed to study the mechanism of alkyne bromination reactions, detailing the structures of intermediates and transition states. nih.govresearchgate.net Such studies can predict whether the addition of a reagent would occur and at what rate, providing insights into the reaction pathways. The energy profile for a given reaction can be constructed, showing the relative energies of reactants, intermediates, transition states, and products. This information is fundamental to understanding the kinetics and thermodynamics of the reaction.
The linear nature of the propynyl group in this compound simplifies its conformational analysis to some extent. The primary conformational freedom would arise from the rotation around the single bond connecting the propynyl group to the benzene ring. While this rotation is generally facile, computational methods can determine the most stable conformation (the global minimum on the potential energy surface) and any energy barriers to rotation.
For more complex molecules, computational chemistry can elucidate stereochemical influences on reactivity and properties. While this compound itself is achiral, theoretical studies can model its interactions with chiral molecules or surfaces, which is crucial in fields like asymmetric synthesis and materials science.
Computational Modeling of Intermolecular Interactions (e.g., halogen bonding, π-π stacking)
The non-covalent interactions that this compound can participate in are critical for understanding its behavior in the solid state and in solution.
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. ethz.chnih.gov This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br bond. nih.gov Computational modeling can quantify the strength and directionality of these halogen bonds. Studies on other brominated organic molecules have demonstrated the importance of halogen bonding in crystal engineering and molecular recognition. nih.gov For this compound, halogen bonding could play a significant role in its crystal packing and its interactions with other molecules.
π-π Stacking: The aromatic benzene ring in this compound can engage in π-π stacking interactions with other aromatic systems. nih.govnih.gov These interactions are crucial in the self-assembly of molecules and the stability of supramolecular structures. illinois.edu Computational methods can model the geometry and energy of these interactions, which can be in a face-to-face or edge-to-face arrangement. The presence of substituents on the aromatic ring can influence the strength and nature of these interactions. rsc.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides the tools to predict various spectroscopic properties of molecules, which can be invaluable for their characterization.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies of this compound. nih.govopenmopac.netyoutube.comlibretexts.org These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum can be compared with experimental IR and Raman spectra to identify characteristic functional groups and to confirm the molecule's structure. For example, the calculations would predict characteristic frequencies for the C-Br stretching modes, the C≡C triple bond stretch, and the various vibrations of the benzene ring.
Below is a hypothetical table of predicted vibrational frequencies for key functional groups in this compound, based on typical ranges observed for similar compounds.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C≡C | Stretching | 2100 - 2260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Br (Aromatic) | Stretching | 500 - 600 |
| C-Br (Aliphatic) | Stretching | 600 - 700 |
| C-H (Alkynyl) | Bending | 610 - 700 |
This table is illustrative and the exact frequencies would need to be calculated using appropriate computational methods.
Conclusion and Future Perspectives in the Chemistry of 1 Bromo 4 3 Bromo 1 Propynyl Benzene
Summary of Key Research Findings and Methodological Advancements
Direct research on 1-Bromo-4-(3-bromo-1-propynyl)benzene is nascent. However, the synthesis and reactions of its constituent parts—a brominated benzene (B151609) ring and a bromo-alkyne chain—are well-established. Methodological advancements in cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, provide a robust framework for the potential synthesis of this and related compounds. The presence of two distinct bromine atoms—one on the aromatic ring and one on the propargylic position—suggests that selective and sequential reactions could be achieved by carefully controlling reaction conditions.
Key research findings on analogous compounds indicate that the bromo-aromatic group is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds. Similarly, the propargyl bromide moiety is a potent electrophile, susceptible to nucleophilic substitution, and a precursor for allene (B1206475) formation. The interplay of these two reactive sites within the same molecule is expected to be a fertile ground for novel chemical transformations.
Unexplored Reactivity and Transformation Pathways
The unique bifunctional nature of this compound opens up a plethora of unexplored reactivity and transformation pathways. The differential reactivity of the aryl bromide and the propargyl bromide is a key feature to be exploited.
Potential Transformation Pathways:
Sequential Cross-Coupling Reactions: The aryl bromide can undergo a cross-coupling reaction, leaving the propargyl bromide intact for subsequent transformations. This would allow for the step-wise construction of complex molecular architectures.
Intramolecular Cyclization: Under suitable conditions, intramolecular reactions could be induced. For instance, after converting the propargylic bromide to a nucleophilic species, it could potentially attack the aromatic ring, leading to the formation of novel cyclic structures.
Polymerization: The di-functional nature of the molecule makes it a potential monomer for the synthesis of novel polymers. The rigidity of the acetylene (B1199291) unit and the reactivity of the bromine atoms could lead to materials with interesting electronic and optical properties.
Interactive Data Table: Predicted Reactivity
| Reactive Site | Potential Reagents | Expected Reaction Type | Potential Products |
| Aryl Bromide | Organometallics (e.g., boronic acids, organozincs), Amines, Alkynes | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) | Biaryls, Arylamines, Diarylalkynes |
| Propargyl Bromide | Nucleophiles (e.g., amines, thiols, carbanions) | Nucleophilic Substitution (SN2) | Propargylamines, Propargylsulfides, Substituted alkynes |
| Both Sites | Reducing agents, Strong bases | Reduction, Elimination/Cyclization | Debrominated products, Cyclic compounds |
Potential for Applications in Emerging Chemical Technologies
The anticipated chemical properties of this compound suggest its potential utility in several emerging technologies:
Materials Science: As a building block for conjugated polymers and organic frameworks, it could contribute to the development of new organic semiconductors, light-emitting diodes (OLEDs), and sensors. The presence of heavy bromine atoms could also impart useful properties such as increased intersystem crossing rates for applications in photodynamic therapy.
Medicinal Chemistry: The rigid propynylbenzene core is a common scaffold in pharmacologically active molecules. The ability to functionalize the molecule at two distinct positions could enable the rapid generation of compound libraries for drug discovery.
Organic Synthesis: Its role as a versatile intermediate could streamline the synthesis of complex natural products and other target molecules, offering new retrosynthetic disconnections.
Interdisciplinary Research Opportunities
The study of this compound and its derivatives presents numerous opportunities for interdisciplinary collaboration:
Chemistry and Materials Science: Joint efforts could focus on the design and synthesis of novel polymers and functional materials with tailored electronic and photophysical properties.
Chemistry and Biology/Medicine: The exploration of this molecule as a scaffold for new therapeutic agents would require close collaboration between synthetic chemists and biomedical researchers.
Computational and Experimental Chemistry: Theoretical studies could predict the reactivity and properties of this molecule, guiding experimental efforts and providing deeper insights into the reaction mechanisms.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1-Bromo-4-(3-bromo-1-propynyl)benzene, and how do reaction conditions influence yield?
- The compound can be synthesized via bromination of 4-(1-propynyl)benzene using bromine with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) to introduce bromine at the propynyl position. Alternatively, palladium-catalyzed coupling between 4-bromophenylacetylene and brominated alkynes offers a modular approach. Optimizing catalyst loading (e.g., 5–10 mol% Pd) and reaction temperature (60–80°C) improves yields . Solvent choice (e.g., THF or DMF) and inert atmosphere (argon) are critical to suppress side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the para-substitution pattern and bromine positions via characteristic deshielding (e.g., alkynyl protons at δ 2.5–3.5 ppm).
- IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 500–600 cm⁻¹ (C-Br) validate the propynyl and bromine groups.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M]⁺) and isotopic patterns consistent with Br atoms .
Q. How does the compound’s reactivity compare to mono-brominated analogs in substitution reactions?
- The dual bromine atoms enable sequential substitution. The propynyl bromine is more electrophilic due to sp-hybridization, favoring nucleophilic attack (e.g., SN2 with amines or thiols), while the aromatic bromine requires harsher conditions (e.g., Ullmann coupling with Cu catalysts at 120°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for halogenated aromatic compounds?
- Use SHELXL (via Olex2 or WinGX) for refinement, leveraging constraints for disordered bromine atoms. High-resolution data (>0.8 Å) and TWIN commands in SHELX handle twinning artifacts common in halogen-rich structures. Validate with R1 < 5% and wR2 < 12% .
Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favorable pathways. For Suzuki-Miyaura couplings, the propynyl bromine exhibits lower activation energy due to better orbital overlap with Pd(0) catalysts .
Q. What experimental designs mitigate toxicity risks during handling?
- Use Schlenk lines for air-sensitive reactions and gloveboxes for weighing. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory. Waste should be neutralized with NaHCO₃ before disposal .
Q. How do substituent effects influence the compound’s applications in material science?
- The rigid, linear propynyl group enhances π-conjugation in polymers, while bromine atoms serve as crosslinking sites. For example, in conductive polymers, post-functionalization via Sonogashira coupling introduces electron-deficient moieties, improving charge transport .
Q. What methodologies enable high-throughput screening of its bioactivity?
- Microplate assays (96-/384-well) with fluorescence-based readouts (e.g., ATPase inhibition) assess enzyme interactions. LC-MS/MS quantifies metabolites in pharmacokinetic studies. For cytotoxicity, MTT assays on HeLa or HEK293 cells at 10–100 μM concentrations are standard .
Methodological Notes
- Crystallography : Always collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Reaction Optimization : Design of Experiments (DoE) with variables like catalyst ratio and temperature identifies optimal conditions efficiently .
- Safety Protocols : Regularly monitor airborne bromobenzene levels using gas chromatography to ensure workplace safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
